
Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclobutane ring substituted with a hydroxyl group and a pyridinyl group, making it an interesting subject for research in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Pyridinyl Group: This step often involves a nucleophilic substitution reaction where a pyridinyl halide reacts with the cyclobutane derivative.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce the pyridinyl ring using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Pyridinyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or reduced pyridinyl derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
科学的研究の応用
Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and pyridinyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
cis-tert-Butyl 3-aminocyclobutanecarbamate: Shares the cyclobutane ring but differs in functional groups.
tert-Butyl (trans-3-aminocyclobutyl)carbamate: Similar cyclobutane structure with different substituents.
cis-3-(tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid: Another cyclobutane derivative with different functional groups.
Uniqueness
Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is unique due to its specific combination of hydroxyl and pyridinyl groups on the cyclobutane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
3-hydroxy-3-pyridin-4-ylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c12-9(13)7-5-10(14,6-7)8-1-3-11-4-2-8;/h1-4,7,14H,5-6H2,(H,12,13);1H |
InChIキー |
WBKGUUTXNJPVSG-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=CC=NC=C2)O)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


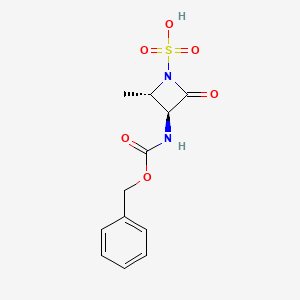
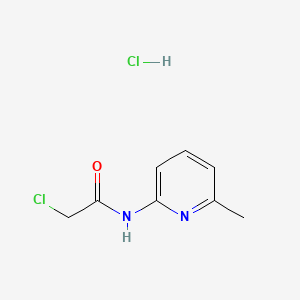
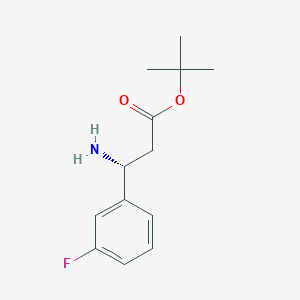
![1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13499028.png)

![5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one](/img/structure/B13499040.png)
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetamide](/img/structure/B13499048.png)
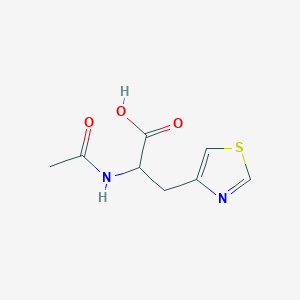
![tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B13499073.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid](/img/structure/B13499075.png)
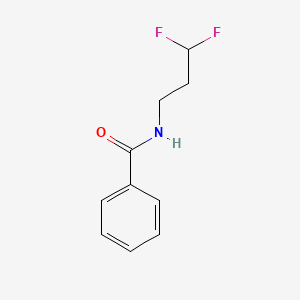

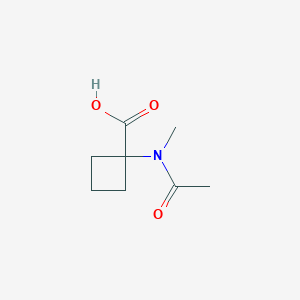
![[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
